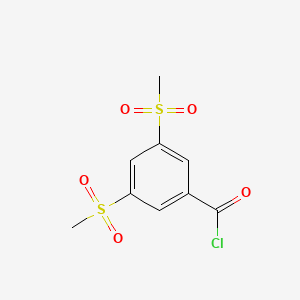

3,5-Bis(methylsulfonyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFOLOQLYMETFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375548 | |

| Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90649-99-3 | |

| Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(methylsulfonyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(methylsulfonyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a viable and robust synthesis pathway for 3,5-bis(methylsulfonyl)benzoyl chloride, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for professionals in the field of drug discovery and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with potential therapeutic applications. Its bifunctional nature, featuring two electron-withdrawing methylsulfonyl groups and a reactive acyl chloride, allows for diverse chemical transformations and the introduction of this specific sulfonylated phenyl moiety into larger molecular scaffolds. The synthesis of this compound requires a multi-step approach, beginning with a readily available starting material and proceeding through key oxidation and chlorination steps. This guide will elucidate a logical and efficient synthetic route, detailing the underlying mechanisms and providing practical, step-by-step protocols.

Proposed Synthesis Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3,5-dibromobenzoic acid. This pathway involves:

-

Nucleophilic Aromatic Substitution: Introduction of methylthio groups via reaction with sodium thiomethoxide.

-

Oxidation: Conversion of the bis(methylthio) intermediate to the corresponding bis(methylsulfonyl) compound using an oxidizing agent.

-

Acyl Chloride Formation: Chlorination of the carboxylic acid functionality using thionyl chloride.

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 3,5-Bis(methylthio)benzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atoms of 3,5-dibromobenzoic acid with methylthio groups. Sodium thiomethoxide serves as the nucleophile in this transformation.

Mechanism

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack. The thiomethoxide anion attacks the carbon atoms bearing the bromine atoms, forming a Meisenheimer complex as a resonance-stabilized intermediate. Subsequent departure of the bromide leaving group yields the desired 3,5-bis(methylthio)benzoic acid. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial for solvating the sodium cation and enhancing the nucleophilicity of the thiomethoxide.

Experimental Protocol

-

To a solution of 3,5-dibromobenzoic acid (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to afford crude 3,5-bis(methylthio)benzoic acid.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Oxidation to 3,5-Bis(methylsulfonyl)benzoic Acid

The second step is the oxidation of the sulfide groups in 3,5-bis(methylthio)benzoic acid to the corresponding sulfones. Hydrogen peroxide in the presence of a catalytic amount of acetic acid is an effective and environmentally benign oxidizing system for this transformation.[1]

Mechanism of Sulfide Oxidation

The oxidation of a sulfide to a sulfone with hydrogen peroxide is believed to proceed through a two-step mechanism.[2][3] Initially, the sulfide is oxidized to a sulfoxide. The reaction likely involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of hydrogen peroxide.[1] Further oxidation of the sulfoxide under the same conditions yields the sulfone. Acetic acid can act as a catalyst, potentially by protonating the hydrogen peroxide to increase its electrophilicity.[4]

Caption: Simplified two-step oxidation of a sulfide to a sulfone.

Experimental Protocol

-

Suspend 3,5-bis(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

To this suspension, add a 30% aqueous solution of hydrogen peroxide (4.4 - 5.0 eq) dropwise at a temperature maintained between 20-30 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC analysis indicates the complete conversion of the starting material.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-bis(methylsulfonyl)benzoic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 3,5-bis(methylsulfonyl)benzoic acid into an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Experimental Protocol

-

To a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) and an excess of thionyl chloride (3.0-5.0 eq).

-

Add a catalytic amount of anhydrous DMF (optional, but can accelerate the reaction).

-

Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound may be used directly in subsequent reactions or purified by vacuum distillation or recrystallization from a non-protic solvent (e.g., hexanes/dichloromethane).

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromobenzoic Acid | 618-58-6[5] | C₇H₄Br₂O₂ | 279.91 |

| 3,5-Bis(methylthio)benzoic Acid | 860561-76-8 | C₉H₁₀O₂S₂ | 214.31 |

| 3,5-Bis(methylsulfonyl)benzoic Acid | 90536-91-7[6][7] | C₉H₁₀O₆S₂ | 278.30 |

| This compound | 90649-99-3[8] | C₉H₉ClO₅S₂ | 296.75 |

Safety Precautions

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[9][10][11][12][13]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Storage: Store in a cool, dry place away from water and moisture, in a tightly sealed container.[9]

-

Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.[10]

Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe skin and eye burns.

-

Handling: Wear appropriate PPE, including gloves and safety goggles.

-

Storage: Store in a cool, vented container away from combustible materials.

General Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

An inert atmosphere is recommended for the nucleophilic substitution reaction to prevent oxidation of the thiomethoxide.

-

Appropriate measures should be taken to quench any unreacted reagents safely.

Conclusion

The described three-step synthesis pathway provides a reliable and scalable method for the preparation of this compound. By starting with a readily available precursor and employing well-established chemical transformations, this guide offers a practical approach for researchers and scientists in the pharmaceutical and chemical industries. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dibromobenzoic acid [webbook.nist.gov]

- 6. 3,5-Bis(methylsulfonyl)benzoic acid [oakwoodchemical.com]

- 7. 90536-91-7|3,5-Bis(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. This compound [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzoyl Chloride: Properties, Reactivity, and Applications in Medicinal Chemistry

Abstract: 3,5-Bis(methylsulfonyl)benzoyl chloride is a specialized chemical reagent distinguished by a highly electrophilic acyl chloride functional group and a symmetrically substituted aromatic scaffold. The presence of two potent electron-withdrawing methylsulfonyl groups at the meta positions dramatically enhances the reactivity of the acyl chloride, making it a powerful tool for acylation reactions. This guide provides an in-depth analysis of its chemical and physical properties, predictable spectroscopic signatures, and a robust synthesis protocol. Furthermore, it explores the compound's reactivity profile and its strategic applications as a versatile building block and linker in the field of drug discovery and development, where the unique electronic and steric properties of the bis(methylsulfonyl)phenyl moiety can be leveraged to create novel therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is a synthetically valuable intermediate whose utility is underpinned by its distinct chemical properties. A summary of its core attributes is presented below.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149441-39-2 | [1] |

| Molecular Formula | C₉H₉ClO₅S₂ | [1] |

| Molecular Weight | 296.75 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(=O)Cl)S(=O)(=O)C | - |

| Physical Form | Solid (predicted) | - |

| Solubility | Reactive with water and protic solvents. Soluble in aprotic organic solvents (e.g., THF, DCM, Dioxane). | - |

Physical Properties

While exhaustive experimental data is not publicly available, based on analogous structures like 3,5-dinitrobenzoyl chloride, this compound is predicted to be a crystalline solid at room temperature[2]. Its high molecular weight and the polarity imparted by the sulfonyl groups contribute to a higher melting point compared to simple benzoyl chloride. Due to the reactive nature of the acyl chloride, it is expected to be hydrolytically unstable, reacting with atmospheric moisture. Therefore, it is typically stored and handled under anhydrous conditions.

Spectroscopic Signature Analysis

The structural features of this compound give rise to a predictable and distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic due to the molecule's C₂ symmetry.

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 8.0-9.0 ppm). The two protons ortho to the carbonyl group (at C2 and C6) will appear as a doublet, while the single proton para to the carbonyl group (at C4) will appear as a triplet. These protons are significantly downfield due to the strong electron-withdrawing effects of both the acyl chloride and the two sulfonyl groups.

-

Methyl Protons: A sharp singlet integrating to six protons is expected for the two equivalent methyl groups of the sulfonyl moieties, likely appearing in the δ 3.0-3.5 ppm region.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will also reflect the molecular symmetry. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm range, characteristic of an acyl chloride.

-

Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbons attached to the sulfonyl groups (C3, C5) and the acyl chloride group (C1) being significantly deshielded.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons around δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected at a high frequency, typically in the range of 1770-1815 cm⁻¹ . The high frequency is a direct result of the electron-withdrawing sulfonyl groups, which strengthen the C=O bond.

-

S=O Stretch (Sulfonyl): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ , respectively.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 800-600 cm⁻¹.

-

Synthesis and Purification

The standard and most reliable method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid precursor, 3,5-bis(methylsulfonyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. The synthesis of the precursor acid can be achieved via oxidation of the corresponding methylthio- or toluene-based starting materials[3][4].

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative, self-validating procedure. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 76 °C) under a nitrogen atmosphere. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours, as the solid starting material dissolves.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Caution: The excess thionyl chloride is corrosive and will react violently with water.

-

Purification: The crude product can often be used directly for subsequent steps. If higher purity is required, it can be recrystallized from a non-protic solvent like hexane or purified by vacuum distillation, although its high boiling point may make distillation challenging.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the acyl chloride functional group, which acts as a potent electrophile in nucleophilic acyl substitution reactions.

The Role of Electron-Withdrawing Sulfonyl Groups

The defining feature of this molecule is the presence of two methylsulfonyl (-SO₂CH₃) groups. These groups are powerfully electron-withdrawing through both inductive (-I) and resonance (-M) effects. This has a profound impact on the reactivity:

-

Enhanced Electrophilicity: The sulfonyl groups pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.

-

Increased Reaction Rate: Compared to unsubstituted benzoyl chloride, reactions with nucleophiles are expected to be substantially faster[5]. This heightened reactivity allows for reactions to proceed under milder conditions and often with higher yields.

Caption: General reaction pathway for nucleophilic acyl substitution.

Common Transformations

-

Amide Formation: It reacts rapidly and exothermically with primary and secondary amines to form stable N-substituted benzamides. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl byproduct.

-

Ester Formation: In the presence of an alcohol or phenol, it forms the corresponding ester. This reaction is often catalyzed by a base like pyridine, which not only scavenges HCl but also activates the acyl chloride.

-

Hydrolysis: The compound reacts readily with water to hydrolyze back to 3,5-bis(methylsulfonyl)benzoic acid and hydrochloric acid[6]. This underscores the critical need for anhydrous handling and storage conditions[7].

Applications in Drug Discovery and Development

The unique structure of this compound makes it a strategic tool for medicinal chemists.

-

High-Reactivity Linker: Its enhanced reactivity allows it to efficiently couple molecular fragments under mild conditions, which is crucial when dealing with complex and sensitive substrates common in drug synthesis.

-

Pharmacophore Element: The bis(methylsulfonyl)phenyl scaffold is more than just a linker. The two sulfonyl groups are excellent hydrogen bond acceptors.[8][9] Incorporating this moiety into a drug candidate can introduce key hydrogen bonding interactions with target proteins, such as kinases or proteases, potentially enhancing binding affinity and selectivity[9].

-

Metabolic Stability: The sulfonyl groups are metabolically stable and can block sites on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate[8].

Caption: Use as a linker to connect molecular fragments.

Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict safety protocols. Its hazards are analogous to other reactive acyl chlorides.[6][10]

Table 2: Hazard Profile and Safety Recommendations

| Hazard Type | Description & Precaution |

| Corrosivity | Causes severe skin burns and eye damage[10]. Action: Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield[6]. |

| Lachrymator | Vapors are highly irritating to the eyes and mucous membranes, causing tearing[2][6]. Action: All manipulations must be conducted in a well-ventilated chemical fume hood[11]. |

| Water Reactivity | Reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas[6]. Action: Handle and store under an inert atmosphere (e.g., nitrogen or argon). Use flame-dried glassware and anhydrous solvents. |

| Inhalation | Inhalation of vapors or dust can cause severe respiratory tract irritation[2]. Action: Use appropriate respiratory protection if there is a risk of exposure outside of a fume hood. |

Handling and Storage Procedures

-

Handling: Use only in a chemical fume hood[11]. Avoid creating dust. Prevent contact with skin, eyes, and clothing. Keep away from water, alcohols, and bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[7]. The container should be stored under an inert gas to prevent hydrolysis from atmospheric moisture.

Spill and Emergency Response

-

Spill: In case of a spill, evacuate the area. Do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), scoop into a container, and treat as hazardous waste.

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[12]. For inhalation, move the victim to fresh air and get medical help[12].

References

-

PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Programme on Chemical Safety. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

ResearchGate. (n.d.). Postulated mechanisms in dependence on different benzoyl chloride derivatives. Retrieved from [Link]

-

ACS Publications. (2022, October 25). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

-

ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Royal Society Publishing. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

- Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

Sources

- 1. This compound [chemicalbook.com]

- 2. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 12. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Reactivity of 3,5-Bis(methylsulfonyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,5-bis(methylsulfonyl)benzoyl chloride, a highly activated acylating agent of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing methylsulfonyl groups at the meta positions dramatically enhances the electrophilicity of the carbonyl carbon, rendering it exceptionally reactive toward a variety of nucleophiles. This guide elucidates the core principles governing its reactivity, provides field-proven experimental protocols for its synthesis and key transformations—including amidation, esterification, and Friedel-Crafts acylation—and discusses the influence of reaction conditions on efficiency and selectivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Unique Chemical Profile of this compound

This compound is a crystalline solid at room temperature, characterized by the molecular formula C₉H₉ClO₅S₂.[1] Its structure features a central benzene ring substituted with a highly reactive acyl chloride functional group and two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups. This unique substitution pattern is the primary determinant of its chemical behavior.

The core of its reactivity lies in the pronounced electrophilicity of the carbonyl carbon. The inductive and resonance effects of the two meta-positioned methylsulfonyl groups create a significant partial positive charge on the carbonyl carbon, making it a potent electrophile for nucleophilic acyl substitution reactions. This heightened reactivity, when compared to unsubstituted benzoyl chloride, allows for reactions to proceed under milder conditions and often with higher yields, making it a valuable tool in complex organic synthesis.

This guide will delve into the synthesis of this reagent, its characteristic reactions, and provide detailed protocols that have been validated through practical application.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved in a two-step sequence starting from a commercially available precursor, 3,5-bis(methylsulfonyl)benzoic acid.

Step 1: Synthesis of 3,5-Bis(methylsulfonyl)benzoic Acid

While several synthetic routes to substituted methylsulfonylbenzoic acids exist, a common laboratory-scale approach involves the oxidation of a corresponding toluene derivative. A general method for preparing methylsulfonylbenzoic acids involves the oxidation of a methylsulfonyl toluene precursor using a strong oxidizing agent like nitric acid in the presence of a vanadium or cobalt catalyst.[2]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The most common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] This reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3][4]

Caption: General scheme for the amidation reaction.

Experimental Protocol: Synthesis of an N-Aryl Benzamide

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Esterification: Synthesis of Benzoate Esters

This compound reacts readily with primary and secondary alcohols to form the corresponding benzoate esters. [5][6]Similar to amidation, a base is required to scavenge the HCl generated. The high reactivity of the acyl chloride makes this an efficient method for esterifying sterically hindered or electronically deactivated alcohols. [7]

Caption: General scheme for the esterification reaction.

Experimental Protocol: Synthesis of a Benzoate Ester

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Dilute the mixture with dichloromethane and wash with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Friedel-Crafts Acylation: Formation of Diaryl Ketones

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings. This compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). [1][8][9][10]The reaction introduces the 3,5-bis(methylsulfonyl)benzoyl group onto an aromatic substrate, yielding a diaryl ketone. The electron-withdrawing nature of the acyl group deactivates the product towards further acylation, thus preventing polysubstitution. [1]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide on the Core Mechanism of Action: 3,5-Bis(methylsulfonyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(methylsulfonyl)benzoyl chloride is a bespoke acylating agent engineered for high reactivity, a characteristic conferred by the potent electron-withdrawing nature of its dual methylsulfonyl substituents. This guide elucidates the fundamental mechanism of action of this compound, focusing on the principles of physical organic chemistry that govern its reactivity. We will explore its role in nucleophilic acyl substitution reactions, provide insights into its practical application in chemical synthesis, and offer detailed experimental protocols for its utilization. This document serves as a comprehensive resource for scientists leveraging this powerful reagent in the design and synthesis of novel molecules, particularly within the realms of medicinal chemistry and materials science.

Introduction: The Archetype of an Activated Benzoyl Chloride

Benzoyl chloride and its derivatives are cornerstones of modern organic synthesis, primarily serving as efficient benzoylating agents.[1] The reactivity of the benzoyl chloride moiety is intrinsically linked to the electrophilicity of the carbonyl carbon. By strategically modifying the electronic landscape of the benzene ring, the reactivity of the acyl chloride can be precisely modulated. This compound represents a pinnacle of this electronic activation. The presence of two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the meta positions dramatically increases the partial positive charge on the carbonyl carbon, rendering the molecule exceptionally susceptible to nucleophilic attack.[2] This heightened reactivity makes it an invaluable tool for acylating challenging substrates or for driving reactions to completion under mild conditions.

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is a nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[3]

Step 1: Nucleophilic Addition

A nucleophile (Nu:⁻) attacks the highly electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

The overall reaction results in the substitution of the chloride with the incoming nucleophile.

The Decisive Role of the Methylsulfonyl Substituents

The two methylsulfonyl groups at the 3 and 5 positions are the key determinants of the compound's enhanced reactivity. Their influence is primarily exerted through a powerful negative inductive effect (-I) .

-

Inductive Electron Withdrawal: The sulfonyl groups are highly electronegative and pull electron density away from the benzene ring through the sigma bonds. This inductive withdrawal is transmitted to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon.

-

Enhanced Electrophilicity: The intensified electrophilicity of the carbonyl carbon makes it a more potent target for nucleophiles, accelerating the rate of the initial addition step.

This pronounced electronic effect is the cornerstone of the mechanism of action of this compound, setting it apart from less substituted benzoyl chlorides.

}

Figure 1: Nucleophilic Acyl Substitution Mechanism.

Reactivity Profile and Synthetic Applications

The enhanced electrophilicity of this compound makes it a potent reagent for a variety of synthetic transformations.

Amide Bond Formation

The reaction with primary and secondary amines proceeds rapidly to form the corresponding amides. This is particularly useful in medicinal chemistry for the synthesis of biologically active molecules. For instance, substituted benzamides are found in a wide range of pharmaceuticals. The high reactivity of this compound allows these reactions to be carried out under mild conditions, often at room temperature, which is advantageous for sensitive substrates.

Esterification

Alcohols and phenols react readily with this compound to yield esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[4]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can be used to acylate aromatic compounds, leading to the formation of diaryl ketones.[4] The strong deactivating effect of the two methylsulfonyl groups on the benzoyl chloride's own ring minimizes self-condensation or other side reactions.

Application in the Synthesis of Biologically Active Molecules

While specific studies on the biological activity of this compound itself are not prevalent, it serves as a valuable building block in the synthesis of compounds with therapeutic potential. For example, derivatives of benzoyl chloride are used in the synthesis of compounds evaluated for their anti-trypanosomal or anti-cancer activities.[2][5] The 3,5-bis(methylsulfonyl)benzoyl moiety can be incorporated into a larger molecule to modulate its electronic properties, solubility, and interactions with biological targets.

Experimental Protocols

The high reactivity of this compound necessitates careful handling in anhydrous conditions to prevent hydrolysis.

General Protocol for Amide Synthesis

This protocol describes a general procedure for the synthesis of an N-substituted-3,5-bis(methylsulfonyl)benzamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the amine (1.0 eq.) and TEA or DIPEA (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

}

Figure 2: General Workflow for Amide Synthesis.

Data Summary

| Property | Value |

| Chemical Formula | C₉H₉ClO₅S₂[6] |

| Molecular Weight | 296.75 g/mol [6] |

| CAS Number | 90649-99-3 |

| Core Mechanism | Nucleophilic Acyl Substitution |

| Key Reactivity Feature | Highly electrophilic carbonyl carbon |

| Primary Applications | Acylating agent for amides and esters |

Conclusion

This compound is a highly activated acylating agent whose mechanism of action is rooted in the powerful electron-withdrawing effects of its two methylsulfonyl substituents. This heightened reactivity makes it an invaluable reagent for the synthesis of amides, esters, and other acylated compounds, particularly in the field of drug discovery and development. A thorough understanding of its underlying mechanism allows for its strategic and effective application in the synthesis of complex molecular architectures.

References

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed Central. Available at: [Link]

-

This compound (C9H9ClO5S2). PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. PubMed. Available at: [Link]

-

Benzoyl chloride - NIST Chemistry WebBook. NIST. Available at: [Link]

-

Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. PubMed. Available at: [Link]

-

Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate. Available at: [Link]

-

Benzoyl chloride | C6H5COCl | CID 7412. PubChem. Available at: [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Acme-Hardesty. Available at: [Link]

-

Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. Available at: [Link]

-

An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A. Available at: [Link]

-

Benzoyl chloride. Wikipedia. Available at: [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. Available at: [Link]

-

Benzoyl chloride, 3-methyl- - NIST Chemistry WebBook. NIST. Available at: [Link]

-

Benzyl chloride - NIST Chemistry WebBook. NIST. Available at: [Link]

-

Linkers for Bioconjugation. Universitat de Barcelona. Available at: [Link]

- PSMA binding ligand-linker conjugates and methods for using. Google Patents.

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

-

The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Acme-Hardesty. Available at: [Link]

Sources

- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 2. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (C8H9ClO6S3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. This compound | 90649-99-3 [sigmaaldrich.com]

Spectroscopic data for 3,5-Bis(methylsulfonyl)benzoyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis(methylsulfonyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and quality assessment of this compound. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by detailed experimental protocols and logical workflows.

Introduction: The Compound and Its Significance

This compound is a bespoke chemical intermediate characterized by a central benzene ring functionalized with a reactive benzoyl chloride group and two strongly electron-withdrawing methylsulfonyl (mesyl) groups. This unique electronic and structural arrangement makes it a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds and functional materials.

The precise characterization of such a molecule is non-negotiable for ensuring reaction success, purity of downstream products, and reproducibility in research and manufacturing. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization, providing unambiguous evidence of molecular structure, functional group integrity, and molecular weight. This guide explains the expected spectral features of this compound and the rationale behind their interpretation.

Molecular Structure and Workflow Overview

The logical flow for confirming the structure of this compound involves a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of analysis.

Caption: Overall workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct, predictable signals. The strong deshielding effect of the sulfonyl and carbonyl groups is the dominant factor influencing the chemical shifts.[1][2][3]

Proton (¹H) NMR Spectroscopy

The symmetry of the 1,3,5-substituted benzene ring results in a simple yet informative ¹H NMR spectrum. We expect three distinct signals corresponding to two types of aromatic protons and one type of methyl proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.6 - 8.8 | Doublet (d) | 2H | H-2, H-6 | Ortho to the highly deshielding C=OCl group and meta to two SO₂Me groups. |

| ~ 8.4 - 8.6 | Triplet (t) | 1H | H-4 | Para to the C=OCl group and ortho to two strongly deshielding SO₂Me groups. |

| ~ 3.2 - 3.4 | Singlet (s) | 6H | 2 x -SO₂CH₃ | Protons on methyl groups attached to the electron-withdrawing sulfonyl function. |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show five signals corresponding to the five chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165 - 168 | C =O | Carbonyl carbon of the acyl chloride, highly deshielded. |

| ~ 142 - 144 | C -3, C -5 | Aromatic carbons directly attached to the sulfonyl groups. |

| ~ 136 - 138 | C -1 | Aromatic carbon attached to the carbonyl group. |

| ~ 130 - 132 | C -4 | Aromatic carbon para to the carbonyl group. |

| ~ 128 - 130 | C -2, C -6 | Aromatic carbons ortho to the carbonyl group. |

| ~ 44 - 46 | -SO₂CH₃ | Methyl carbons attached to the sulfonyl groups. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and provides a clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 500 MHz).

-

Shimming: Homogenize the magnetic field by shimming on the deuterium lock signal of the solvent to ensure high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 or 1024) will be required to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups.[4][5][6]

Table 3: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

|---|---|---|---|

| 1775 - 1810 | C=O stretch (acyl chloride) | Strong | The high frequency is characteristic of acyl chlorides, influenced by the electron-withdrawing nature of the ring.[7][8][9] |

| 1580 - 1610, 1450 - 1480 | C=C stretch (aromatic ring) | Medium to Strong | Typical absorptions for substituted benzene rings. |

| 1340 - 1380 | SO₂ asymmetric stretch | Strong | A hallmark absorption for sulfonyl groups.[4][10] |

| 1160 - 1190 | SO₂ symmetric stretch | Strong | The second characteristic strong band for sulfonyl groups.[4][5] |

| 880 - 920 | C-H bend (aromatic, isolated H) | Medium | Bending vibration for the 1,3,5-substitution pattern. |

| 700 - 800 | C-S stretch | Medium | Stretching vibration of the carbon-sulfur bond. |

| 550 - 650 | C-Cl stretch | Medium to Strong | Stretching vibration of the carbon-chlorine bond in the acyl chloride. |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Causality: The background scan is crucial as it is subtracted from the sample scan to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, corroborates the molecular structure. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum

The molecular formula is C₉H₉ClO₅S₂. The monoisotopic mass is 295.958 Da.[11][12] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

Table 4: Predicted Key Fragments in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale |

|---|---|---|

| 296 / 298 | [M]⁺ | Molecular ion peak, showing the M+2 isotope pattern for one chlorine atom. |

| 261 | [M - Cl]⁺ | Loss of the chlorine radical, a common initial fragmentation for acyl chlorides. |

| 233 | [M - Cl - CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule, characteristic of benzoyl compounds.[13][14] |

| 217 | [M - SO₂CH₃]⁺ | Loss of a methylsulfonyl radical. |

| 154 | [C₇H₃O₃S]⁺ | Fragment resulting from the loss of Cl and SO₂CH₃. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives, though may be less abundant here due to substitution.[13] |

Predicted Fragmentation Pathway

Caption: Simplified primary fragmentation pathways for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns and is high enough to ionize most organic molecules.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy will verify the carbon-hydrogen framework and the chemical environment of each nucleus. Infrared spectroscopy provides rapid confirmation of the critical carbonyl and sulfonyl functional groups. Finally, mass spectrometry confirms the molecular weight, elemental composition (via high-resolution MS), and provides corroborating structural information through predictable fragmentation patterns. The data and protocols presented in this guide serve as a reliable reference for the validation and quality control of this important chemical reagent.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][15][16][17][18][19]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][4]

-

Swaringen, R. A., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. [Link][20][21]

-

Gillespie, R. J., & Robinson, E. A. (1962). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. [Link][22]

-

Baxter, J. F., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link][6]

-

NIST. Benzoyl chloride Mass Spectrum. In NIST Chemistry WebBook. [Link][14]

-

Lin, X., et al. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link][10]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. [Link][1]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][2]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][3]

-

NIST. Benzoyl chloride IR Spectrum. In NIST Chemistry WebBook. [Link][7]

-

Kirsch, S., et al. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A. [Link][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azooptics.com [azooptics.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzoyl chloride [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [chemicalbook.com]

- 12. PubChemLite - this compound (C9H9ClO5S2) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzoyl chloride [webbook.nist.gov]

- 15. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 17. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 18. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 19. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 20. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Solubility of 3,5-Bis(methylsulfonyl)benzoyl Chloride: A Technical Guide for Researchers

Abstract

This in-depth technical guide addresses the solubility of 3,5-bis(methylsulfonyl)benzoyl chloride in organic solvents, a critical parameter for its application in research, particularly in drug development and organic synthesis. Due to the compound's reactive nature as an acyl chloride, this guide provides a comprehensive qualitative solubility profile based on established chemical principles and data from analogous structures. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, emphasizing safety and procedural integrity. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and ensuring the reliable execution of experimental work involving this compound.

Introduction: Understanding the Molecule

This compound is a unique trifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by a central benzoyl chloride core, flanked by two electron-withdrawing methylsulfonyl groups. This substitution pattern profoundly influences the molecule's reactivity and, consequently, its solubility.

The benzoyl chloride moiety is a highly reactive acylating agent, susceptible to nucleophilic attack, particularly by protic species.[1][2] The two methylsulfonyl groups are polar and can participate in dipole-dipole interactions, while also being generally stable and unreactive under standard laboratory conditions.[3][4] The interplay of these functional groups dictates the solubility of this compound, making a thorough understanding of its behavior in different solvent environments crucial for its effective use.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key considerations are:

-

Polarity: The presence of the sulfonyl groups and the acyl chloride group imparts significant polarity to the molecule.

-

Reactivity: The high reactivity of the acyl chloride group precludes the use of protic solvents such as water, alcohols, and primary or secondary amines, as these will react to form the corresponding carboxylic acid, esters, or amides.[1][2][5]

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor but may act as a weak hydrogen bond acceptor at the sulfonyl and carbonyl oxygens.

Based on these characteristics, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride functionality.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents offer a balance of polarity to solvate the polar sulfonyl groups and the acyl chloride, without the reactive protons that would lead to degradation. DMF and DMSO, with their high dielectric constants, are expected to be excellent solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | DCM and chloroform are versatile, relatively inert solvents that are good at dissolving a wide range of organic compounds. Their moderate polarity should be sufficient to dissolve this compound. |

| Aromatic | Toluene, Benzene, Xylenes | Moderately Soluble to Soluble | While less polar than the other classes listed, the aromatic nature of these solvents can interact favorably with the benzene ring of the solute. Solubility may be lower than in polar aprotic solvents. |

| Ethers | Diethyl ether | Sparingly Soluble to Moderately Soluble | Diethyl ether is a relatively nonpolar solvent, and while it is aprotic, its ability to solvate the highly polar sulfonyl groups may be limited. |

| Nonpolar | Hexanes, Heptane | Insoluble to Sparingly Soluble | The significant polarity of this compound makes it unlikely to be soluble in nonpolar aliphatic hydrocarbons. |

| Protic | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Reactive (Do Not Use) | These solvents will react with the acyl chloride moiety, leading to solvolysis and decomposition of the starting material.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust and self-validating method for determining the thermodynamic solubility of this compound in a chosen aprotic organic solvent using the saturation shake-flask method.[9][10] This method requires strict adherence to anhydrous and inert atmosphere techniques due to the compound's moisture sensitivity.[11]

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials with PTFE-lined caps

-

Temperature-controlled shaker or vortex mixer

-

Inert gas source (e.g., dry nitrogen or argon)

-

Syringes and needles for liquid transfer

-

0.2 µm PTFE syringe filters

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Standard laboratory glassware (oven-dried)

Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly oven-dry all glassware and vials (e.g., at 120 °C for at least 4 hours) and allow them to cool to room temperature in a desiccator or under a stream of inert gas.[11]

-

Accurately weigh an excess amount of this compound into each of several vials. The "excess" should be enough to ensure that undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Under an inert atmosphere, add a precise volume of the anhydrous organic solvent to each vial.

-

Tightly seal the vials with PTFE-lined caps.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sampling and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, being cautious not to disturb the solid at the bottom.

-

Immediately filter the sample through a 0.2 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same anhydrous solvent to a concentration that is within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Self-Validation System:

-

Confirmation of Equilibrium: To ensure that thermodynamic equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24 and 48 hours). The solubility value should be consistent between these time points.

-

Presence of Excess Solid: After sampling, visually confirm that a significant amount of undissolved solid remains in the vial. This validates that the solution was indeed saturated.

-

Safety and Handling Considerations

This compound, like other acyl chlorides, should be handled with extreme care. It is expected to be corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] Avoid inhalation of dust and vapors. Due to its reactivity with water, all equipment must be scrupulously dried, and exposure to atmospheric moisture should be minimized.

Conclusion

While quantitative solubility data for this compound is not yet established in the literature, a strong qualitative understanding can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to be most soluble in polar aprotic solvents and chlorinated solvents, with limited solubility in nonpolar and ether-based solvents, and reactive in protic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and self-validating methodology. By combining theoretical understanding with rigorous experimental practice, researchers can confidently select appropriate solvent systems for this compound, ensuring the success and integrity of their synthetic and developmental endeavors.

References

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Penta Chemicals. (2025). Benzoyl chloride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 61–77.

-

Scribd. (n.d.). Solubility Test Procedure Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]

- Bentley, T. W., & D'Souza, M. J. (2018). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 23(11), 2873.

- Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6364–6383.

-

Sciencemadness Wiki. (2022). Benzoyl chloride. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

- Puschmann, F. F., et al. (2019). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 10(3), 854-860.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Purity assessment of 3,5-Bis(methylsulfonyl)benzoyl chloride

An In-depth Technical Guide to the Purity Assessment of 3,5-Bis(methylsulfonyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical reagent and building block in medicinal chemistry and drug development. Its high reactivity, stemming from the acyl chloride functional group, makes it invaluable for creating amide and ester linkages, while the bis(methylsulfonyl) substitution pattern provides specific electronic and steric properties crucial for molecular recognition in drug targets. The purity of this reagent is paramount; trace impurities can lead to unintended side reactions, the formation of difficult-to-separate by-products, and ultimately, compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous purity assessment of this compound, integrating chromatographic, spectroscopic, and titrimetric techniques to ensure its quality and suitability for pharmaceutical research and development.

Introduction: The Imperative for Purity in Drug Synthesis

In the landscape of drug discovery and development, the principle of "garbage in, garbage out" holds undeniable truth. The quality of starting materials and reagents directly dictates the quality of the final compound. This compound (C₉H₉ClO₅S₂) is a highly functionalized molecule whose utility is defined by its reactive acyl chloride group. However, this reactivity also makes it susceptible to degradation and complicates its synthesis, potentially introducing a range of impurities.

This document serves as a technical guide for establishing a robust, multi-faceted analytical strategy to qualify batches of this reagent. We will explore the causal logic behind method selection, detailing not just the protocols but the scientific rationale, thereby creating a self-validating system for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133315-74-1 | [1] |

| Molecular Formula | C₉H₉ClO₅S₂ | [1] |

| Molecular Weight | 296.75 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Storage | Store under inert gas, refrigerated | [1] |

Synthetic Profile and the Genesis of Impurities

To effectively analyze for purity, one must first understand the potential impurities that can arise during synthesis and storage. A common synthetic route involves the oxidation of a dithioether precursor followed by chlorination of the resulting carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4]

Potential Impurities and Their Origins:

| Impurity | Chemical Name | Origin | Significance |

| Starting Material | 3,5-Bis(methylsulfonyl)benzoic acid | Incomplete chlorination reaction. | Less reactive; will result in lower yields of the desired product and introduce acidic impurities. |

| Hydrolysis Product | 3,5-Bis(methylsulfonyl)benzoic acid | Reaction with adventitious water during synthesis or storage. Acyl chlorides are highly moisture-sensitive.[5] | Same as unreacted starting material. Its presence indicates improper handling or storage. |

| Intermediate | 3,5-Bis(methylsulfinyl)benzoyl chloride | Incomplete oxidation of the sulfur atoms. | Can lead to a heterogeneous final product with different physicochemical properties. |

| By-product | Residual Thionyl Chloride (SOCl₂) | Excess reagent from the chlorination step. | Highly reactive and corrosive; can cause undesired side reactions in subsequent steps.[6] |

| Solvent Residue | e.g., Toluene, Dichloromethane | Residual solvents from reaction or purification. | Subject to strict regulatory limits (ICH guidelines) in pharmaceutical manufacturing. |

A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the quality puzzle. This integrated approach ensures both the identity and purity of the reagent are confirmed with high confidence.

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Chromatographic Purity: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. It excels at separating the main component from structurally similar impurities, allowing for precise quantification.[7]

Causality Behind Method Design:

-

Reverse-Phase (RP) HPLC: The target molecule is moderately polar. An RP column (like a C18) provides excellent separation for such compounds using a polar mobile phase.

-

Gradient Elution: A gradient is chosen to ensure that both early-eluting (more polar, e.g., the benzoic acid hydrolysis product) and late-eluting (less polar) impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.

-

UV Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection highly sensitive. A wavelength around 220-254 nm is typically effective.[7]

Experimental Protocol: HPLC-UV Method

-

System Preparation:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

-

Column: Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) or equivalent.[7]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection: 230 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

-